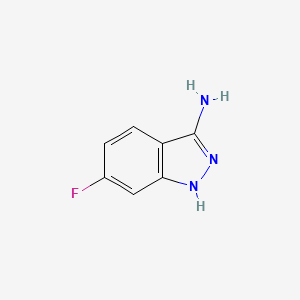

6-fluoro-1H-indazol-3-amine

Beschreibung

Significance of the Indazole Core in Bioactive Compounds and Drug Discovery

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netbenthamdirect.com This versatility has led to the incorporation of the indazole core into a variety of therapeutic agents. igi-global.comresearchgate.net Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. rsc.orgbiotech-asia.orgmdpi.com

The structural and electronic properties of the indazole ring system, including its ability to exist in different tautomeric forms, contribute to its capacity to interact with diverse biological macromolecules. researchgate.netigi-global.com This has made it a focal point in the design and synthesis of new therapeutic agents for a range of diseases. longdom.orgresearchgate.net Several FDA-approved drugs contain the indazole scaffold, underscoring its importance in pharmaceutical development. pnrjournal.comrsc.org

Table 1: Examples of Biological Activities of Indazole Derivatives

| Biological Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology rsc.orglongdom.org |

| Anti-inflammatory | Inflammatory Diseases biotech-asia.orgresearchgate.net |

| Antimicrobial | Infectious Diseases biotech-asia.orgresearchgate.net |

| Antiviral | Virology igi-global.com |

Rationale for Fluorine Substitution in Indazole Derivatives for Research Enhancement

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance the properties of a drug candidate. tandfonline.comnih.gov The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological profile. tandfonline.comnih.gov

Fluorination can lead to several advantageous modifications, including:

Improved Metabolic Stability: The substitution of a hydrogen atom with a fluorine atom at a site susceptible to metabolic attack can block or slow down metabolic degradation, thereby increasing the compound's half-life. tandfonline.combohrium.comrroij.com

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within a molecule, potentially leading to stronger interactions with biological targets. tandfonline.combohrium.com This can result in increased potency and selectivity. ontosight.ai

Increased Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. rroij.combenthamscience.com

Modulation of pKa: The presence of a fluorine atom can alter the acidity or basicity of nearby functional groups, which can impact a compound's pharmacokinetic properties. bohrium.comnih.gov

The strategic placement of fluorine on the indazole scaffold, as seen in 6-fluoro-1H-indazol-3-amine, is a deliberate design choice aimed at optimizing the molecule's physicochemical and pharmacological properties for research and potential therapeutic applications. researchgate.net

Table 2: Effects of Fluorine Substitution in Drug Design

| Property Affected | Consequence |

|---|---|

| Metabolic Stability | Increased drug half-life tandfonline.combohrium.com |

| Binding Affinity | Enhanced potency and selectivity tandfonline.comontosight.ai |

| Lipophilicity | Improved membrane permeability rroij.combenthamscience.com |

Overview of Research Trajectories for this compound

The compound this compound serves as a key building block and intermediate in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com Research involving this specific fluorinated indazole has primarily focused on its utility in the development of kinase inhibitors, particularly for applications in oncology. mdpi.comchemimpex.com

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development of cancer. The 1H-indazol-3-amine structure is recognized as an effective "hinge-binding" fragment, capable of interacting with the ATP-binding site of various kinases. nih.gov The addition of the fluorine atom at the 6-position is intended to enhance the inhibitory activity and other pharmacological properties of the resulting compounds. mdpi.com

Derivatives of this compound have been investigated as inhibitors of various kinases, including Receptor-Interacting Protein 2 (RIP2) kinase, which is involved in inflammatory processes. acs.orgresearchgate.netnih.gov Furthermore, the core structure is utilized in the synthesis of inhibitors for other targets, such as indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to immune suppression in cancer. The ongoing research into derivatives of this compound highlights its significance as a versatile scaffold in the quest for novel therapeutic agents. chemimpex.comtandfonline.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOGFRGFWFEFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620411 | |

| Record name | 6-Fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404827-75-4 | |

| Record name | 6-Fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Fluoro 1h Indazol 3 Amine and Its Derivatives

Established Synthetic Routes to the 6-Fluoro-1H-Indazol-3-Amine Core

The construction of the bicyclic indazole system is the foundational step in producing these compounds. Various synthetic strategies have been developed, with hydrazine-mediated cyclization being a prominent and efficient method.

A common and effective method for synthesizing 3-aminoindazoles involves the reaction of a suitably substituted 2-halobenzonitrile with hydrazine (B178648). nih.govchemrxiv.org This process typically proceeds via a nucleophilic aromatic substitution (SNAr) pathway followed by an intramolecular cyclization. The reaction of 2-fluorobenzonitriles or 2-chlorobenzonitriles with hydrazine is frequently employed to form the 3-aminoindazole core. nih.gov

For the synthesis of this compound, the pathway involves the reaction of a precursor like 2,4-difluorobenzonitrile (B34149) or 2-chloro-4-fluorobenzonitrile (B42565) with hydrazine hydrate (B1144303). nih.govchemrxiv.org The reaction mechanism can proceed through two plausible pathways: either the initial attack of hydrazine at the carbon bearing the halogen (SNAr reaction) followed by intramolecular cyclization onto the nitrile group, or an initial attack on the nitrile group followed by an intramolecular SNAr cyclization. chemrxiv.org Both routes result in the formation of the desired indazole ring system. The reaction conditions, including the choice of solvent (such as NMP or DMSO) and temperature, are optimized to ensure high yields and purity. nih.gov

The selection of appropriate starting materials is crucial for the successful synthesis of the this compound core. The most common precursors are ortho-halobenzonitriles, where the halogen acts as a leaving group for the cyclization reaction with hydrazine.

Key starting materials for the synthesis include:

2,4-Difluorobenzonitrile: The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution by hydrazine.

2-Chloro-4-fluorobenzonitrile: Similar to the difluoro analogue, the chlorine at the 2-position serves as the leaving group in the cyclization step.

The general synthetic strategy begins with one of these precursors, which is then refluxed with hydrazine hydrate, often in a suitable solvent, to yield the final this compound product. nih.govnih.gov

Derivatization Strategies for this compound

Once the this compound core is synthesized, its functional groups—primarily the 3-amino group and the aromatic ring—provide sites for further chemical modification. These derivatizations are essential for creating libraries of related compounds for structure-activity relationship (SAR) studies.

The primary amine at the 3-position of the indazole ring is a versatile handle for derivatization. One common transformation is the formation of Schiff bases (or imines) through condensation with various aldehydes or ketones.

The synthesis of Schiff base derivatives of this compound is typically achieved by reacting the parent amine with a substituted aromatic benzaldehyde (B42025) in a solvent like ethanol. The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid, and may require heating under reflux for several hours. This reaction introduces a wide range of substituents onto the indazole core, allowing for the modulation of its electronic and steric properties. derpharmachemica.com

Table 1: Examples of Synthesized Schiff Base Derivatives of this compound

| Derivative Name | Reactant |

|---|---|

| N-benzylidene-6-fluoro-1H-indazol-3-amine | Benzaldehyde |

| N-(4-chlorobenzylidene)-6-fluoro-1H-indazol-3-amine | 4-Chlorobenzaldehyde |

| 6-fluoro-N-(4-fluorobenzylidene)-1H-indazol-3-amine | 4-Fluorobenzaldehyde |

| 6-fluoro-N-(4-methoxybenzylidene)-1H-indazol-3-amine | 4-Methoxybenzaldehyde |

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents onto a core structure. nih.govyonedalabs.com To utilize this reaction, the indazole ring must first be functionalized with a suitable leaving group, typically a halogen like bromine or iodine. nih.govresearchgate.net

While direct Suzuki-Miyaura coupling on this compound is not standard, a common strategy involves the halogenation (e.g., bromination) of the indazole ring, followed by the cross-coupling reaction. nih.gov For example, studies on related compounds like 5-bromo-1H-indazol-3-amine have shown successful coupling with various arylboronic acids or esters. nih.gov The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Cs₂CO₃ or K₃PO₄), and a suitable solvent system (e.g., dioxane/water). nih.govresearchgate.net This approach allows for the synthesis of a diverse array of C-arylated indazole derivatives.

Functional group interconversion (FGI) refers to the transformation of one functional group into another. vanderbilt.edu For this compound, the primary amine group is a key site for such transformations. Beyond Schiff base formation, this amine can undergo various other reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Furthermore, the indazole ring itself can be modified. For instance, a nitro group on an indazole ring can be reduced to an amine, and a nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. ambeed.comambeed.com These transformations expand the range of accessible derivatives from the this compound scaffold, enabling the fine-tuning of its chemical properties.

Advanced Synthetic Methodologies for Indazole Scaffolds with Fluorine Moieties

The construction of the this compound framework and its derivatives can be achieved through several advanced synthetic strategies. The most prevalent and industrially scalable method involves the cyclization of appropriately substituted benzonitriles with hydrazine. Additionally, transition-metal-catalyzed cross-coupling reactions and direct C-H fluorination represent modern techniques for accessing these and other fluorinated indazole structures.

One of the most direct and widely utilized methods for the synthesis of 3-aminoindazoles involves the reaction of an ortho-halobenzonitrile with hydrazine. In the case of this compound, the logical precursor is 2,4-difluorobenzonitrile. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine initially displaces the fluorine atom at the 2-position, which is activated by the electron-withdrawing nitrile group. This is followed by an intramolecular cyclization of the resulting hydrazine intermediate onto the nitrile carbon to form the 3-aminoindazole ring. The regioselectivity of the initial nucleophilic attack is generally high, favoring displacement of the halogen ortho to the nitrile.

A closely related synthesis is that of 5-bromo-1H-indazol-3-amine, which is prepared by refluxing 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate, affording the product in high yield in a very short reaction time. nih.gov This precedent strongly supports the feasibility of a similar approach for this compound starting from 2,4-difluorobenzonitrile. Furthermore, the synthesis of 6-fluoro-3-(4-piperidinyl)-1H-indazole from 1-acetyl-4-(2,4-difluorobenzoyl)-piperidine and hydrazine hydrate demonstrates that a 2,4-difluoro substituted benzene (B151609) ring can effectively serve as a precursor to the 6-fluoroindazole core. prepchem.com

Another advanced strategy for the synthesis of fluorinated indazoles is the direct fluorination of a pre-formed indazole scaffold. This approach is particularly useful for introducing fluorine at a late stage in a synthetic sequence. While direct C-H fluorination of the indazole core can be challenging, various electrophilic fluorinating agents have been developed to achieve this transformation. For instance, N-fluorobenzenesulfonimide (NFSI) has been successfully employed for the regioselective C-3 fluorination of 2H-indazoles. Although this method targets a different position and tautomer, it highlights the ongoing development of direct fluorination techniques that could potentially be adapted for other positions on the indazole ring.

The following interactive data table summarizes the key features of these advanced synthetic methodologies for preparing fluorinated indazole scaffolds.

| Methodology | Key Starting Materials | Core Reaction Type | Key Reagents/Catalysts | General Applicability |

|---|---|---|---|---|

| SNAr Cyclization | ortho-Halobenzonitriles (e.g., 2,4-difluorobenzonitrile) | Nucleophilic Aromatic Substitution followed by Cyclization | Hydrazine hydrate | Widely used for 3-aminoindazoles, including fluorinated derivatives. nih.govnih.gov |

| Palladium-Catalyzed Arylation/Cyclization | ortho-Bromobenzonitriles | Palladium-catalyzed cross-coupling | Palladium catalyst (e.g., Pd(OAc)2), Ligand, Base, Hydrazine derivative | Versatile alternative, especially for substrates unsuitable for SNAr. |

| Direct C-H Fluorination | Pre-formed Indazole Scaffold | Electrophilic Fluorination | Electrophilic fluorinating agent (e.g., NFSI) | Late-stage fluorination, regioselectivity can be a challenge. |

The choice of synthetic strategy for this compound and its derivatives depends on several factors, including the availability of starting materials, desired substitution patterns, and scalability of the process. The SNAr cyclization of 2,4-difluorobenzonitrile with hydrazine remains the most direct and likely the most economically viable route for the large-scale production of the parent compound. However, the development of advanced transition-metal-catalyzed and direct fluorination methods continues to expand the toolkit for accessing novel and complex fluorinated indazole derivatives for various applications.

Medicinal Chemistry and Pharmacological Investigations of 6 Fluoro 1h Indazol 3 Amine Derivatives

Structure-Activity Relationship (SAR) Studies on 6-Fluoro-1H-Indazol-3-Amine Derivatives

Impact of Substitutions on the Indazole Core and Peripheral Rings on Bioactivity

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the indazole core and any attached peripheral rings. nih.govnih.gov

For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, modifications at the 3-position of the indazole ring, extending into the solvent-exposed region of the kinase binding site, have been a key strategy. acs.org The introduction of a 2,6-difluoro-3-methoxyphenyl group at this position led to a compound with potent inhibitory activity against FGFR1 and FGFR2. nih.gov

Furthermore, studies on indazole-pyrimidine based derivatives as VEGFR-2 inhibitors have shown that the type of substituent on the pyrimidine ring is critical for potency. While hydrophobic groups like alkyl or halogen atoms tended to decrease activity, the presence of groups capable of forming hydrogen bonds, such as amide and sulfonamide, resulted in enhanced inhibitory effects. nih.gov

The position of substituents on the indazole ring itself is also a critical determinant of activity. For example, in a series of GSK-3 inhibitors, a methyl group at the 5-position of the indazole ring was less effective than methoxy derivatives at the same position, highlighting the importance of this specific substitution for high potency. nih.gov

Role of Fluorine Position and Substitution in Modulating Pharmacological Effects

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. rsc.orgbenthamscience.com The position of the fluorine atom on the this compound scaffold and its derivatives is crucial in modulating their pharmacological effects. rsc.orgnih.gov

The strategic placement of fluorine can also influence the orientation of other substituents. For example, an ortho-fluoro group on a phenyl ring can help to orient the ring in a favorable perpendicular position relative to the core structure, which can reduce the entropic penalty upon binding to the target protein. nih.gov This principle has been applied in the design of IDO1 inhibitors. nih.gov

Investigation of Enzyme and Receptor Modulations

Derivatives of this compound have been investigated for their ability to modulate a wide range of enzymes and receptors, demonstrating the versatility of this chemical scaffold. nih.govnih.govnih.gov

Kinase Inhibition Profiles

The indazole core is a prominent pharmacophore in the design of kinase inhibitors, and numerous derivatives have been developed as potent inhibitors of various kinases implicated in cancer and other diseases. rsc.org

| Kinase Target | Key Findings |

| FGFR | 1H-Indazol-3-amine derivatives have shown potent inhibition of FGFR1 and FGFR2. A compound with a 2,6-difluoro-3-methoxyphenyl residue exhibited FGFR1 IC50 < 4.1 nM and FGFR2 IC50 = 2.0 nM. nih.govnih.gov The 6-fluoro substitution on the indazole ring was found to be beneficial for activity. nih.gov |

| Bcr-Abl | Certain 1H-indazol-3-amine derivatives have demonstrated potent inhibition of both wild-type and T315I mutant Bcr-Abl. nih.gov |

| CHK1 | Indazole derivatives have been explored as CHK1 inhibitors. |

| CDK2 | The indazole scaffold has been utilized in the design of CDK2 inhibitors. |

| MEK1 | Derivatives have been investigated for their potential to inhibit MEK1. |

| GSK3β | Methoxy substitutions at the 5-position of the indazole ring were found to be important for high potency against GSK3β. nih.gov |

| BRAF | The versatility of the indazole core has led to its investigation in the context of BRAF inhibition. |

| IKKβ | Research has extended to the exploration of indazole derivatives as IKKβ inhibitors. |

| PKC | The pharmacological profile of indazole derivatives includes the modulation of Protein Kinase C. |

Ion Channel Modulation

The influence of this compound derivatives extends to the modulation of ion channels.

CFTR: While direct modulation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) by this compound derivatives is not extensively detailed in the provided context, the general field of CFTR modulators aims to correct the function of the malfunctioning protein in cystic fibrosis. cff.org These modulators are classified as correctors, which help the protein to form the correct shape and traffic to the cell surface, and potentiators, which help to open the chloride channel. cff.org

Other Enzyme Systems

Beyond kinases and ion channels, these derivatives have shown activity against other important enzyme systems.

CYP1A2: The metabolic stability of drug candidates is often assessed by their interaction with cytochrome P450 enzymes like CYP1A2. The introduction of fluorine can alter the metabolic profile of a molecule. rsc.org

HDAC6: Histone deacetylase inhibitors are an important class of anti-cancer agents. The indazole scaffold has been incorporated into molecules designed to target HDACs.

IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism and a target for cancer immunotherapy. nih.govfrontiersin.org The strategic placement of fluorine atoms in inhibitors can enhance their potency. nih.gov

Elucidation of Molecular Mechanisms of Action

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, with researchers elucidating a variety of molecular mechanisms to explain their therapeutic effects. A primary area of investigation has been their role as kinase inhibitors. nih.gov The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, crucial for interacting with the hinge region of tyrosine kinases. nih.gov This interaction is a key mechanism for their anti-cancer properties.

One notable derivative, 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), has been identified as a highly potent and selective inhibitor of RIP2 kinase, a key signaling molecule in inflammatory pathways. acs.org Further studies have focused on their role as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a target implicated in cancer progression. nih.govnih.gov Optimization of 1H-indazol-3-amine derivatives has led to compounds with potent inhibitory activity against FGFR1 and FGFR2. nih.govnih.gov

Beyond direct kinase inhibition, these derivatives have been shown to modulate critical cellular pathways involved in cancer cell survival and proliferation. For instance, compound 6o, a 1H-indazole-3-amine derivative, was found to induce apoptosis and affect the cell cycle by potentially inhibiting Bcl2 family members and interfering with the p53/MDM2 pathway. nih.govnih.gov Another compound, 2f, was shown to promote apoptosis by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2. rsc.org This compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels in cancer cells. rsc.org

Preclinical Efficacy Studies in Disease Models

The therapeutic potential of this compound derivatives has been substantiated through a range of preclinical studies, particularly in the context of oncology.

A significant body of research has demonstrated the potent anti-proliferative activity of these compounds against a diverse panel of human cancer cell lines. nih.govnih.govrsc.orgresearchgate.netdntb.gov.uabenthamdirect.com For example, a series of 1H-indazole-3-amine derivatives were evaluated against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells. nih.govnih.gov Within this series, compound 6o displayed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed high selectivity, being significantly less toxic to normal HEK-293 cells (IC50 = 33.2 µM). nih.govnih.gov

Another study reported on compound 2f , which exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. rsc.org In the 4T1 breast cancer cell line, compound 2f not only inhibited proliferation and colony formation but also disrupted cell migration and invasion. nih.govrsc.org This was associated with a reduction in matrix metalloproteinase-9 (MMP9) and an increase in its inhibitor, TIMP2. rsc.org

Furthermore, derivatives have been specifically optimized as potent FGFR inhibitors. nih.gov Compound 2a , featuring a 2,6-difluoro-3-methoxyphenyl group, showed an improved antiproliferative effect against KG1 and SNU16 cell lines with IC50 values of 25.3±4.6 nM and 77.4±6.2 nM, respectively. nih.gov In another investigation, compound N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) exhibited potent anti-proliferative activity against the human colorectal cancer cell (HCT116) with an IC50 value of 14.3±4.4 µM, while showing no cytotoxicity in normal lung fibroblast cells (MRC5). researchgate.netdntb.gov.uabenthamdirect.com

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.govnih.gov |

| 6o | HEK-293 (Normal Cell) | 33.2 µM | nih.govnih.gov |

| 2f | Various Cancer Cell Lines | 0.23–1.15 μM | rsc.org |

| 2a | KG1 | 25.3±4.6 nM | nih.gov |

| 2a | SNU16 | 77.4±6.2 nM | nih.gov |

| 9f (N-(4-fluorobenzyl)-1H-indazol-6-amine) | HCT116 (Colorectal Cancer) | 14.3±4.4 µM | researchgate.netdntb.gov.ua |

| 9f (N-(4-fluorobenzyl)-1H-indazol-6-amine) | MRC5 (Normal Lung Fibroblast) | >100 µM | researchgate.netdntb.gov.ua |

The this compound scaffold serves as a key intermediate in the synthesis of pharmaceuticals for treating neurological disorders. chemimpex.com While its primary application has been extensively studied in oncology, its utility in biochemical research extends to investigating the mechanisms of enzymes and receptors, which aids in discovering new therapeutic targets for a variety of diseases, including those affecting the nervous system. chemimpex.com

The indazole scaffold is of significant pharmacological importance due to its presence in a large number of compounds with potential therapeutic value, including anti-inflammatory agents. researchgate.net Research has led to the discovery of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a highly potent and selective inhibitor of RIP2 kinase, which is a key mediator of inflammatory signaling pathways. acs.org The development of such compounds highlights the potential of the this compound core in creating novel anti-inflammatory drugs. researchgate.netdntb.gov.uabenthamdirect.com The diverse biological activities associated with indazole derivatives suggest their potential application in a wide range of therapeutic areas beyond cancer and inflammation. researchgate.net

Development of Novel Drug Candidates and Lead Optimization Strategies

The development of novel drug candidates from the this compound scaffold has been driven by various lead optimization strategies aimed at enhancing potency, selectivity, and pharmacokinetic properties. nih.govnih.govnih.govrsc.orgresearchgate.net A key approach involves the strategic introduction of substituents to modulate the compound's activity. For example, the incorporation of fluorine atoms has been shown to improve the permeability of molecules by adjusting their lipophilicity or by enabling direct interactions with the target protein. nih.gov

One successful lead optimization campaign focused on improving the cellular activity of a hit compound bearing an indazole scaffold as an FGFR inhibitor. nih.gov By introducing a 2,6-difluoro-3-methoxyphenyl group, researchers developed compound 2a , which exhibited significantly improved enzymatic and antiproliferative activities. nih.gov This demonstrates a classic lead optimization strategy where structural modifications lead to enhanced biological function.

Further optimization efforts have explored substitutions at various positions of the indazole ring. Aromatic ring substitutions at the C-5 position have been investigated to discover highly active and selective inhibitors. nih.gov Similarly, the introduction of active groups like mercapto acetamide or piperazine acetamide at the C-3 position has been explored, with the piperazine moiety known to enhance solubility and oral bioavailability. nih.gov These systematic modifications are central to the process of transforming a hit compound into a viable drug candidate. nih.govnih.gov

Scaffold hopping and molecular hybridization are innovative strategies employed to discover novel chemical entities with desired biological activities. nih.govresearchgate.net Molecular hybridization involves combining two or more pharmacophoric units into a single molecule to create a hybrid compound with potentially enhanced affinity and efficacy. nih.gov A series of 3,5-disubstituted indazole derivatives were constructed using this strategy to explore multiple targets simultaneously and enhance the probability of discovering active compounds. nih.gov

Scaffold hopping, the replacement of a core molecular structure with a different one while retaining similar biological activity, has also been successfully applied. rsc.org In one study, researchers performed a scaffold hop from an indole core to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org This approach led to the discovery of novel N2-substituted, indazole-3-carboxylic acid derivatives with improved inhibitory profiles. rsc.org These advanced drug design techniques are instrumental in expanding the chemical space and identifying next-generation therapeutic agents based on the indazole scaffold.

Analog Synthesis and Efficacy Correlation

The synthesis of analogs based on the this compound scaffold is a key strategy in medicinal chemistry to explore and optimize pharmacological activity. chemimpex.com By systematically modifying the core structure, researchers can investigate structure-activity relationships (SAR), leading to the identification of compounds with enhanced potency and selectivity for specific biological targets. researchgate.net

The synthetic routes to these derivatives are versatile. One common approach involves the cyclization of appropriately substituted benzonitriles. For instance, the synthesis of 6-fluoro analogs can begin with a starting material like 3,5-difluoroanisole, which undergoes several steps including formylation, conversion to a nitrile, and subsequent cyclization with hydrazine (B178648) to form the indazole core. acs.org Another established method uses 2-fluorobenzonitrile derivatives, which are reacted with hydrazine hydrate (B1144303) to yield the corresponding indazol-3-amine. nih.gov Further diversification is often achieved through cross-coupling reactions, such as the Suzuki coupling, which allows for the introduction of various aryl or heteroaryl groups at specific positions on the indazole ring, thereby creating a library of analogs for pharmacological evaluation. nih.gov

Structure-Activity Relationship Studies

Investigations into the derivatives of this compound have revealed critical insights into their structure-activity relationships, particularly in the context of kinase inhibition. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinases. nih.gov The introduction of a fluorine atom can be particularly advantageous, as it may enhance the permeability of the molecule by adjusting its lipophilicity or by engaging in direct interactions with the target protein. nih.gov

Systematic optimization of lead compounds has demonstrated that specific substitutions significantly influence efficacy. For example, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the addition of a 2,6-difluoro-3-methoxyphenyl group to the indazole scaffold resulted in a compound with potent enzymatic and antiproliferative activities. nih.gov Further studies revealed that incorporating an N-ethylpiperazine group was important for improving both enzyme inhibitory and cellular activity. nih.gov

Efficacy as Kinase Inhibitors

A significant area of investigation for these analogs is their potential as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. tandfonline.com Derivatives of this compound have been evaluated against several kinase targets, including FGFR, Bcr-Abl, and Pim kinases. nih.gov

FGFR Inhibition:

Several studies have focused on developing potent FGFR inhibitors based on the 1H-indazol-3-amine scaffold. Through strategic modifications, researchers have identified compounds with high efficacy. For example, an initial hit compound bearing the indazole scaffold was optimized to produce a derivative with significantly improved enzyme inhibitory and cellular activity against FGFR1. tandfonline.com Similarly, structural optimization of a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative led to the identification of a highly potent FGFR1 inhibitor. nih.gov

| Compound | Target | IC₅₀ (Enzymatic Activity) | IC₅₀ (Cellular Activity) |

|---|---|---|---|

| Compound 98 (6-(3-methoxyphenyl)-1H-indazol-3-amine derivative) | FGFR1 | 15.0 nM nih.gov | 642.1 nM nih.gov |

| Compound 99 (Optimized derivative of Compound 98) | FGFR1 | 2.9 nM nih.gov | 40.5 nM (against SNU16 cells) nih.gov |

| Compound 100 (Derivative with 2,6-difluoro-3-methoxyphenyl group) | FGFR1 | <4.1 nM nih.gov | 25.3 nM (against KG1 cells) nih.gov |

| Compound 100 (Derivative with 2,6-difluoro-3-methoxyphenyl group) | FGFR2 | 2.0 ± 0.8 nM nih.gov | 77.4 ± 6.2 nM (against SNU16 cells) nih.gov |

| Compound 9d (Indazole scaffold hit compound) | FGFR1 | 15.0 nM tandfonline.com | 785.8 nM tandfonline.com |

| Compound 9u (Optimized derivative of 9d) | FGFR1 | 3.3 nM tandfonline.com | 468.2 nM tandfonline.com |

Bcr-Abl Inhibition:

The Bcr-Abl tyrosine kinase is a key target in the treatment of chronic myeloid leukemia (CML). A series of 1H-indazol-3-amine derivatives were synthesized and evaluated for their activity against both the wild-type and the T315I mutant form of Bcr-Abl, which is resistant to many conventional therapies. nih.gov Certain analogs emerged as highly potent inhibitors, with one compound showing potency comparable to the established drug Imatinib. nih.gov

| Compound | Target | IC₅₀ |

|---|---|---|

| Compound 89 | Bcr-Abl (Wild Type) | 0.014 µM nih.gov |

| Bcr-Abl (T315I Mutant) | 0.45 µM nih.gov | |

| K562 Leukemia Cells | 6.50 µM nih.gov |

Antiproliferative Activity:

Beyond specific enzyme inhibition, various analogs have been tested for their broader antiproliferative effects against human cancer cell lines. nih.gov A study involving a series of 3,5-disubstituted indazole derivatives identified a compound that exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, while showing significantly lower cytotoxicity against normal cells. nih.gov

| Compound | Cell Line | IC₅₀ |

|---|---|---|

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 µM nih.gov |

| HEK-293 (Normal Cell) | 33.2 µM nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of 6-Fluoro-1H-Indazol-3-Amine and its Derivatives

Quantum chemical calculations offer a detailed examination of the electronic properties and reactivity of molecules. For derivatives of this compound, these methods have been pivotal in elucidating their structural and electronic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study Schiff base derivatives of this compound to identify their most stable structures. researchgate.net By performing meticulous conformational analyses, researchers have determined optimized geometrical parameters using DFT calculations at the B3LYP/6-31G(d,p) level of theory. researchgate.net This level of theory provides a reliable approximation of the molecule's geometry, bond lengths, and bond angles, which are fundamental to understanding its behavior.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For derivatives of this compound, calculations of HOMO and LUMO energies have demonstrated that charge transfer occurs within the molecule. researchgate.net In studies of other indazole derivatives, the HOMO-LUMO energy gap was used to compare the stability and reactivity of different compounds, with some derivatives showing more substantial energy gaps than others. nih.gov

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. nih.gov The MEP map displays different values of electrostatic potential on the molecule's surface using a color spectrum. researchgate.net

For derivatives of this compound, MEP analysis has been performed using DFT methods. researchgate.net Generally, in MEP maps:

Red and Yellow regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. nih.gov

Blue regions indicate positive electrostatic potential, representing electron-poor areas that are favorable for nucleophilic attack. researchgate.net

Green regions represent neutral or zero potential areas. nih.gov

This analysis helps identify the most reactive sites in the molecule, providing insights into its hydrogen bonding capabilities and non-covalent interactions. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein receptor. These studies are essential in drug discovery for predicting the binding affinity and orientation of a ligand in the active site of a protein.

Ligand-Protein Interaction Analysis and Binding Site Characterization

Molecular docking studies on various indazole-3-amine derivatives have been performed to understand their potential as therapeutic agents. It has been noted that the 1H-indazole-3-amine structure can serve as an effective fragment for binding to the hinge region of tyrosine kinases. nih.gov

In silico docking simulations with specific protein targets have characterized the binding interactions between indazole derivatives and amino acid residues in the active site. For instance, studies on related azaindazole derivatives identified key interactions with specific cancer-related proteins. jocpr.com

| Protein Target | Interacting Amino Acid Residues | Reference |

| Pheripheral Benzodiazepine Receptor (PBR) | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 | jocpr.com |

| MDM2-p53 | GLN72, HIS73 | jocpr.com |

| Renal Cancer Receptor (PDB: 6FEW) | Interactions involve hydrogen bonding and alkyl interactions. | nih.gov |

Prediction of Binding Affinity and Conformation

A primary goal of molecular docking is to predict the binding affinity, often expressed as a binding energy score, which quantifies the strength of the ligand-protein interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

Docking studies on indazole derivatives have successfully predicted their binding affinities and conformations within the active sites of various proteins. For example, a study on 26 different amide derivatives of indazole identified three compounds with the highest binding energy against a renal cancer receptor (PDB: 6FEW). nih.gov Another study on azaindazole derivatives reported a range of binding energies against the PBR protein and a particularly high binding energy for one derivative against the MDM2-p53 protein complex. jocpr.com

| Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) | Findings |

| N-trityl-3-amino/alkoxy substituted 5-azaindazoles | PBR | -257.9 to -286.4 | Multiple derivatives showed strong binding interactions. jocpr.com |

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2-p53 | -359.2 | Exhibited very high bonding interaction. jocpr.com |

| 1-butyl-1H-indazole-3-carboxamide derivatives (8v, 8w, 8y) | Renal Cancer Receptor (PDB: 6FEW) | Not specified, but identified as having the highest binding energy among 26 compounds. | These compounds showed the most favorable binding. nih.gov |

Conformational Analysis and Structural Stability Investigations

While dedicated computational studies solely on this compound are not extensively documented in publicly available literature, significant insights can be drawn from the theoretical analysis of its Schiff base derivatives. A notable study performed a meticulous conformational analysis to identify the most stable molecular structures of these derivatives. Current time information in Edmonton, CA.

Utilizing Density Functional Theory (DFT) calculations with the B3LYP/6-31G(d,p) level of theory, researchers have determined the optimized geometrical parameters, including bond lengths and bond angles. These computational methods provide a foundational understanding of the molecule's three-dimensional arrangement and the spatial relationship between its constituent atoms.

The structural stability of these related compounds has been further investigated through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A larger HOMO-LUMO gap generally signifies higher stability and lower chemical reactivity. Current time information in Edmonton, CA.

Furthermore, Molecular Electrostatic Potential (MEP) maps have been generated through DFT methods. Current time information in Edmonton, CA. These maps are valuable tools for understanding the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. The MEP provides crucial information about the molecule's reactive sites and its potential for intermolecular interactions, which is vital for predicting its binding behavior with biological targets.

Table 1: Calculated Quantum Chemical Parameters for a Derivative of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

| Method | DFT (B3LYP/6-31G(d,p)) |

Structure-Based Drug Design Approaches

The 1H-indazole-3-amine scaffold, a core component of this compound, is recognized as an effective "hinge-binding fragment" in the design of kinase inhibitors. nih.gov This structural motif is adept at forming crucial hydrogen bonding interactions with the hinge region of the ATP-binding pocket of various kinases, a key interaction for potent inhibition. The unique properties conferred by the fluorine substitution at the 6-position, such as altered electronic distribution and potential for specific interactions, make this compound an attractive building block in structure-based drug design. chemimpex.com

Computational docking studies are a cornerstone of structure-based drug design, allowing researchers to predict the binding orientation and affinity of a ligand to its target protein. In the context of indazole derivatives, molecular docking has been employed to understand and predict the structure-activity relationships of newly designed inhibitors. sigmaaldrich.com For instance, docking simulations of indazole-based compounds into the active site of kinases like Polo-like kinase 4 (PLK4) have revealed key binding interactions. The indazole core typically forms hydrogen bonds with backbone residues in the hinge region, such as glutamic acid and cysteine. nih.gov

The insights gained from these computational approaches guide the synthetic modification of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The 1H-indazole-3-amine structure has been integral to the development of several clinically investigated and approved drugs, including Linifanib and Entrectinib, where it plays a critical role in their antitumor activity. nih.gov

Table 2: Examples of Kinase Targets for Indazole-Based Inhibitors

| Kinase Target | Significance | Reference |

|---|---|---|

| Polo-like kinase 4 (PLK4) | Involved in cell cycle regulation; a target in oncology. | nih.gov |

The strategic incorporation of the this compound moiety into novel molecular frameworks, guided by computational modeling, continues to be a promising avenue for the discovery of next-generation targeted therapies.

Broader Research Applications Beyond Medicinal Chemistry

Applications in Agrochemical Research

The indazole scaffold is a recognized pharmacophore in the development of new agrochemicals. nih.gov The introduction of a fluorine atom at the 6-position of the indazole ring can significantly influence the biological activity and physicochemical properties of the resulting compounds, making 6-fluoro-1H-indazol-3-amine a molecule of interest for creating novel herbicides and plant growth regulators.

Detailed research has explored the synthesis of novel 6-indazolyl-2-picolinic acids as potential herbicides. nih.gov In these studies, derivatives incorporating the 6-fluoro-1H-indazole moiety have been synthesized and evaluated for their herbicidal efficacy. For instance, a compound containing the 4-amino-3,5-dichloro-6-(6-fluoro-1H-indazol-1-yl)-2-picolinic acid structure has been documented. nih.gov

The herbicidal activity of these compounds is often assessed against a panel of common weeds. Research has shown that indazolyl-2-picolinic acids can exhibit significant post-emergence herbicidal effects against weeds such as Amaranthus retroflexus (redroot pigweed) and Chenopodium album (common lambsquarters) at application rates of 250 grams per hectare. nih.gov Some derivatives have also demonstrated potent root growth inhibitory activity against weeds like Brassica napus (rapeseed) and Abutilon theophrasti (velvetleaf), in some cases exceeding the performance of commercial standards like picloram. nih.gov The mode of action for these types of herbicides is thought to involve the promotion of ethylene (B1197577) release and abscisic acid (ABA) production in plants, leading to growth inhibition and eventual plant death. nih.gov

Furthermore, the broader class of indazole derivatives has been investigated for their effects on plant growth, with some showing potential as plant growth inhibitors. researchgate.net The specific contribution of the 6-fluoro substitution on this activity is an area of ongoing research.

| Weed Species | Activity Type | Efficacy | Reference |

|---|---|---|---|

| Amaranthus retroflexus | Post-emergence | 100% inhibition at 250 g/ha | nih.gov |

| Chenopodium album | Post-emergence | 100% inhibition at 250 g/ha | nih.gov |

| Brassica napus | Root growth inhibition | Significant activity at 10 µM | nih.gov |

| Abutilon theophrasti | Root growth inhibition | Significant activity at 10 µM | nih.gov |

Role in Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound serves as a versatile and valuable intermediate. Its bifunctional nature, possessing both a reactive amine group and a fluorinated aromatic system, allows for a wide range of chemical transformations. This makes it a key starting material for the construction of more complex molecules with desired functionalities.

One of the most significant applications of this compound in fine chemical synthesis is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.orgresearchgate.net This reaction is a powerful tool for forming carbon-carbon bonds, and this compound and its derivatives can be readily coupled with various boronic acids to introduce a wide array of substituents onto the indazole core. mdpi.com The synthesis of various 3-aryl-1H-indazol-5-amine derivatives has been successfully achieved using this methodology, often under microwave-assisted conditions to enhance reaction rates and yields. researchgate.net

The general scheme for a Suzuki-Miyaura coupling involving an indazole derivative is as follows:

Indazole-X + R-B(OH)₂ --[Pd catalyst, Base]--> Indazole-R

Where X is a halide (e.g., Br, I) and R is an aryl or other organic group. The 3-amino group of this compound can be diazotized and replaced with a halogen to prepare it for such coupling reactions.

The resulting fluorinated biaryl and heteroaryl indazoles are of significant interest due to their potential applications in various fields, including pharmaceuticals and materials science. The fluorine atom can influence the electronic properties and conformational preferences of the final products, which is a key aspect of modern molecular design.

Potential in Materials Science Research

The incorporation of fluorine-containing building blocks into polymers and other materials is a well-established strategy for enhancing their properties. nih.gov this compound, as a fluorinated heterocyclic compound, holds potential for the development of advanced materials with tailored characteristics.

In the field of polymer science, the introduction of fluorine can lead to materials with improved thermal stability, chemical resistance, and specific optical and electronic properties. mdpi.com Aromatic polyamides, for example, are known for their high thermal resistance and mechanical strength, and the incorporation of fluorine-containing monomers is a strategy to further enhance these properties. nih.gov While specific examples of polymers synthesized directly from this compound are not extensively documented in publicly available literature, the properties of analogous fluorinated polymers suggest potential benefits.

The fluorinated indazole moiety can also be utilized in the synthesis of organic electronic materials. ossila.com Fluorinated heterocyclic compounds are used as building blocks for semiconducting molecules and polymers in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The electron-withdrawing nature of the fluorine atom can help to tune the energy levels (HOMO/LUMO) of the material, which is crucial for optimizing the performance of electronic devices. ossila.com Furthermore, the presence of fluorine can promote desirable intermolecular interactions, such as π-π stacking and hydrogen bonding, which can influence the molecular packing and charge transport properties of the material. ossila.com

| Property | Potential Enhancement | Rationale |

|---|---|---|

| Thermal Stability | Increased | High strength of the C-F bond. nih.gov |

| Chemical Resistance | Improved | Fluorine atoms provide a protective sheath around the polymer chain. |

| Solubility | Potentially modified | Can be improved in specific organic solvents. nih.gov |

| Electronic Properties | Tunable | Electron-withdrawing nature of fluorine allows for energy level engineering in organic semiconductors. ossila.com |

Future Perspectives in 6 Fluoro 1h Indazol 3 Amine Research

Emerging Synthetic Methodologies for Indazole Scaffolds

The synthesis of indazole derivatives, including fluorinated analogues, is continually evolving, with a focus on efficiency, sustainability, and diversity. nih.gov Traditional methods are being supplemented and replaced by novel strategies that offer improved yields, milder reaction conditions, and greater functional group tolerance.

Recent advancements include metal-free synthesis and innovative fluorination techniques. For instance, a metal-free method for the fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water has been developed, providing direct access to fluorinated indazoles in an environmentally friendly manner. organic-chemistry.orgacs.org This approach is noted for its high regioselectivity for the C-3 position and its tolerance of various substituents. organic-chemistry.org

Palladium-catalyzed reactions, such as the Suzuki coupling, remain a key strategy for modifying the indazole core, allowing for the introduction of various aromatic groups at specific positions to explore structure-activity relationships (SAR). nih.govnih.gov Researchers are also exploring intramolecular ligand-free palladium-catalyzed C-H amination and organophosphorus-mediated reductive cyclization as efficient routes to construct the indazole nucleus. nih.gov Another approach involves the cyclization of o-haloaryl N-sulfonylhydrazones using a copper catalyst, which proceeds at lower temperatures compared to other methods. nih.gov These methodologies are crucial for creating diverse libraries of 6-fluoro-1H-indazol-3-amine derivatives for pharmacological screening.

A practical, scalable synthesis for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, has been developed from inexpensive 2,6-dichlorobenzonitrile. mdpi.comresearchgate.net This two-step process, involving regioselective bromination and cyclization with hydrazine (B178648), avoids the need for column chromatography and is suitable for large-scale production, highlighting a trend towards more economical synthetic routes. mdpi.comresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Indazole Scaffolds

| Methodology | Key Features | Catalyst/Reagent | Advantages |

|---|---|---|---|

| Metal-Free Fluorination | Direct C-3 fluorination of 2H-indazoles | N-Fluorobenzenesulfonimide (NFSI) | Environmentally friendly (uses water), mild conditions, high regioselectivity. organic-chemistry.orgacs.org |

| Suzuki Coupling | C-5 position functionalization | Palladium catalyst | Allows for diverse aromatic substitutions to explore SAR. nih.govnih.gov |

| Reductive Cyclization | Construction of 3-amino-2H-indazoles | Organophosphorus mediator | Efficient N-N bond formation. nih.gov |

Advanced Pharmacological Profiling and Novel Target Identification

Derivatives of this compound are being investigated against a range of biological targets, primarily in oncology. chemimpex.com The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding fragment," crucial for its interaction with the hinge region of various kinases. nih.govmdpi.com Advanced pharmacological profiling aims to identify novel targets and better understand the mechanism of action of these compounds.

Fluorine substitution at the 6-position of the indazole ring has been shown to significantly enhance inhibitory potency against certain targets. For example, a 6-fluoroindazole derivative demonstrated a remarkable increase in potency as a Rho kinase (ROCK1) inhibitor compared to its 4-fluoro counterpart, with an IC50 value of 14 nM and improved oral bioavailability. rsc.org Similarly, in the context of fibroblast growth factor receptor (FGFR) inhibitors, the presence of a fluorine atom at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency. nih.gov

Research has identified several key protein kinases as targets for indazole-based compounds. These include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Derivatives have also shown potent activity against Bcr-Abl, including the T315I mutant which is resistant to some standard therapies. nih.gov Beyond kinase inhibition, recent studies have shown that a derivative of 1H-indazole-3-amine can induce apoptosis and affect the cell cycle by potentially inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. nih.gov

Table 2: Selected Pharmacological Targets of Indazole Derivatives

| Compound Class | Target | Finding | IC50 Value |

|---|---|---|---|

| 1H-Indazole Derivatives | Fibroblast Growth Factor Receptors (FGFRs) | Inhibition of FGFR1-3 kinases. nih.gov | 0.8–90 μM |

| 1H-Indazol-3-Amine Derivative (Compound 89) | Bcr-Abl WT & T315I Mutant | Potent inhibition of wild type and mutant Bcr-Abl. nih.gov | 0.014 μM (WT), 0.45 μM (T315I) |

| 6-Fluoroindazole Derivative (Compound 52) | Rho kinase (ROCK1) | Significant enhancement of inhibitory potency. rsc.org | 14 nM |

| 1H-Indazole-3-Amine Derivative (Compound 6o) | K562 Leukemia Cells | Promising inhibitory effect and selectivity over normal cells. nih.govmdpi.com | 5.15 µM |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and these technologies are being applied to the development of indazole-based therapeutics. nih.govnih.gov AI and ML algorithms can analyze vast datasets to identify patterns, predict properties, and accelerate the design of new drug candidates. nih.gov

Computational methods like molecular docking are used to predict the binding affinity and interaction of indazole derivatives with their biological targets. rsc.orgnih.gov For instance, docking studies have been used to evaluate 1H-indazole analogs as potential anti-inflammatory agents by modeling their interaction with the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net These simulations help in understanding structure-activity relationships and guide the rational design of more potent and selective inhibitors. nih.gov

Expansion into Novel Therapeutic Areas

While oncology is a major focus, the therapeutic potential of this compound and related indazole scaffolds extends to a variety of other diseases. nih.gov The unique chemical properties of the indazole ring system make it a privileged scaffold for developing treatments for infections, inflammatory conditions, and neurological disorders. nih.govresearchgate.net

Researchers are exploring the use of indazole derivatives in the following areas:

Anti-inflammatory: Indazole derivatives have been identified as inhibitors of enzymes like COX-2 and 5-lipoxygenase (5-LOX), which are key mediators of inflammation. nih.govnih.gov A 6-fluoroindazole scaffold was developed as a potent and selective antagonist of the TRPA1 cation channel, demonstrating in vivo anti-inflammatory activity. rsc.org

Neurodegenerative Diseases: Indazole-based compounds have shown promise in the treatment of neurodegenerative diseases. One LRRK2 antagonist, MLi-2, demonstrated significant efficacy, while other indazole derivatives have shown a strong affinity for monoamine oxidases, suggesting potential applications in Parkinson's disease. nih.gov

Antimicrobial: Halogenated indazole derivatives have demonstrated strong bactericidal and antifungal properties against a range of pathogens, including S. epidermidis, P. aeruginosa, E. coli, and C. albicans. nih.gov

Antiviral: Certain 5-fluoroindazole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV, showing good metabolic stability. rsc.org

The versatility of the indazole scaffold suggests that derivatives of this compound could be optimized for a wide range of new therapeutic applications, moving beyond the traditional focus on kinase inhibition. nih.govsci-hub.se

Table 3: Emerging Therapeutic Applications of Indazole Derivatives

| Therapeutic Area | Target/Mechanism | Example/Finding |

|---|---|---|

| Anti-inflammatory | TRPA1 antagonist | 6-fluoroindazole scaffold showed potent and selective antagonism of hTRPA1 (IC50 0.043 μM). rsc.org |

| Neuroprotection | LRRK2 antagonist, MAO inhibition | MLi-2 showed efficacy in neurodegenerative disease models. nih.gov |

| Antimicrobial | Broad-spectrum activity | Halogenated indazoles effective against S. epidermidis, P. aeruginosa, E. coli, C. albicans. nih.gov |

Q & A

Q. What are the common synthetic routes for 6-fluoro-1H-indazol-3-amine, and what are their limitations?

Synthesis of this compound typically involves multi-step protocols analogous to halogenated indazole derivatives. Key steps include:

- Cyclization : Fluorinated benzene precursors undergo cyclization with hydrazine derivatives to form the indazole core.

- Amination : Introduction of the amine group at position 3 via nucleophilic substitution or catalytic amination .

Q. Limitations :

- Low yields due to competing side reactions (e.g., over-fluorination or ring-opening).

- Purification challenges arising from byproducts like regioisomers (e.g., 5-fluoro vs. 6-fluoro derivatives) .

Q. Table 1: Comparison of Synthetic Methods for Halogenated Indazoles

| Method | Yield (%) | Key Challenges | Reference |

|---|---|---|---|

| Cyclization/Amination | 45-60 | Regioisomer separation | |

| Palladium Catalysis | 50-70 | Catalyst cost and sensitivity |

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

- Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 19F NMR confirm regiochemistry and fluorine substitution patterns. Fluorine’s electron-withdrawing effect shifts aromatic proton signals distinctively .

- Mass Spectrometry (LC-MS) : Validates molecular weight (151.14 g/mol) and detects impurities.

- X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., 1H vs. 2H-indazole) using programs like SHELXL .

- HPLC : Quantifies purity (>95% typically required for biological assays) .

Advanced Research Questions

Q. How does the fluorine substituent at the 6-position influence the compound’s interaction with biological targets compared to other halogenated indazoles?

Fluorine’s unique physicochemical properties (small atomic radius, high electronegativity) modulate:

- Binding Affinity : Enhances interactions with hydrophobic pockets in enzymes (e.g., kinases) via C-F···H bonds.

- Metabolic Stability : Reduces oxidative metabolism compared to chloro/bromo analogs, extending half-life .

Q. Table 2: Substituent Effects on Biological Activity

| Substituent | LogP | IC50 (Kinase X, nM) | Metabolic Stability (t1/2, h) |

|---|---|---|---|

| -F (6-position) | 1.2 | 12 ± 2 | 4.5 |

| -Cl | 1.8 | 25 ± 5 | 2.1 |

| -Br | 2.1 | 30 ± 6 | 1.8 |

Data extrapolated from studies on 6-chloro-1H-indazol-3-amine and 7-fluoro-4-iodo analogs .

Q. What strategies are employed to resolve conflicting structure-activity relationship (SAR) data in derivatives of this compound?

Conflicting SAR data often arise from:

- Tautomerism : The 1H/2H-indazole equilibrium alters binding modes. Use X-ray crystallography or DFT calculations to identify dominant tautomers .

- Off-target Effects : Employ orthogonal assays (e.g., kinase profiling panels) to distinguish target-specific activity .

- Meta-analysis : Aggregate data from analogs (e.g., 6,7-difluoro derivatives) to identify trends in electronic/steric effects .

Q. Methodological Workflow :

Computational Docking : Predict binding poses using fluorine’s electrostatic potential maps.

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to validate interactions.

In Vivo Pharmacokinetics : Address discrepancies between in vitro potency and in vivo efficacy .

Q. How can researchers optimize the pharmacokinetic (PK) profile of this compound derivatives for therapeutic applications?

Challenges :

Q. Optimization Strategies :

Q. Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activities of fluorinated indazoles across studies?

- Standardization : Use consistent assay conditions (e.g., ATP concentration in kinase assays).

- Control Compounds : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability.

- Meta-Data Sharing : Collaborate via platforms like PubChem to aggregate and compare datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.